
3,4-Diphenoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenoxybenzaldehyde is an aromatic aldehyde with the molecular formula C19H14O3. This compound is characterized by the presence of two phenoxy groups attached to the benzene ring at the 3 and 4 positions, and an aldehyde group at the 1 position. It is a versatile intermediate used in various organic synthesis processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
3,4-Diphenoxybenzaldehyde can be synthesized through the formylation of 3,4-diphenoxybenzene. One common method involves the use of hexamethylenetetramine (HMTA) in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes hydrolysis to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale formylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
3,4-Diphenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions often involve nucleophiles like alkyl halides or amines under basic conditions.
Major Products
Oxidation: 3,4-Diphenoxybenzoic acid.
Reduction: 3,4-Diphenoxybenzyl alcohol.
Substitution: Various substituted phenoxybenzaldehydes depending on the nucleophile used.
科学研究应用
3,4-Diphenoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Diphenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
相似化合物的比较
Similar Compounds
3,4-Dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of phenoxy groups.
3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of phenoxy groups.
2,4-Diphenoxybenzaldehyde: Phenoxy groups are positioned differently on the benzene ring.
Uniqueness
3,4-Diphenoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
分子式 |
C19H14O3 |
|---|---|
分子量 |
290.3 g/mol |
IUPAC 名称 |
3,4-diphenoxybenzaldehyde |
InChI |
InChI=1S/C19H14O3/c20-14-15-11-12-18(21-16-7-3-1-4-8-16)19(13-15)22-17-9-5-2-6-10-17/h1-14H |
InChI 键 |
DFFHATHVIPXZOI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



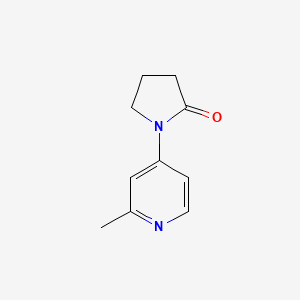



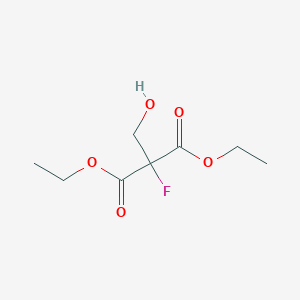

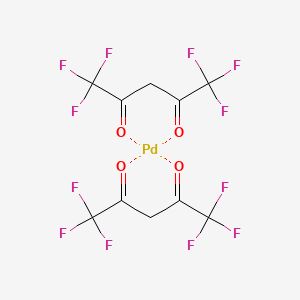

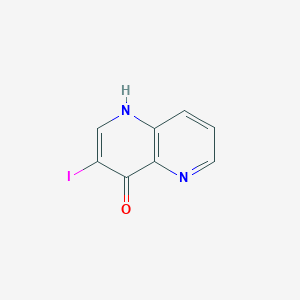
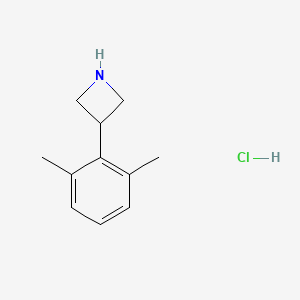
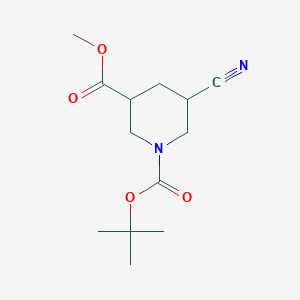
![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)
![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)
